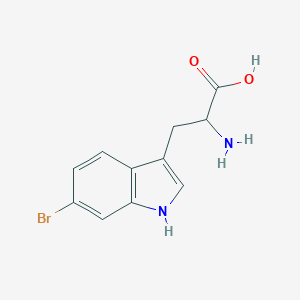

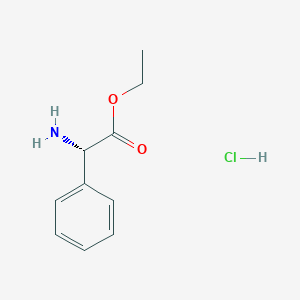

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

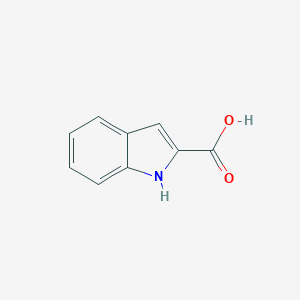

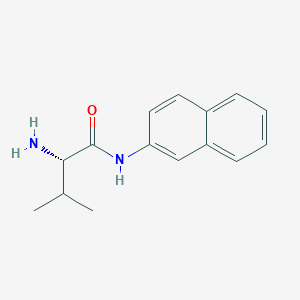

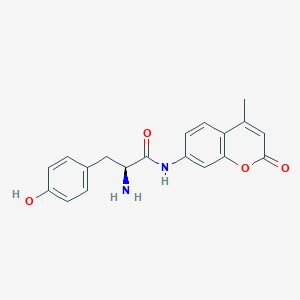

The molecular formula of “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is C9H12ClNO2 . The molecular weight is 201.65 . The structure includes a benzene ring attached to an amino group and an ester group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the conditions and reagents used. Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature . The boiling point is not specified .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

Synthesis of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride was utilized in synthesizing ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, an intermediate in the production of 5-alkyl amino-1,3,4-oxadiazole-2-thiols. These compounds were studied for their structural and optical properties, indicating potential use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Use in Enzymatic Amidation/Amide Hydrolysis

The beta-amino acid (S)-ethyl-3-amino-4-pentynoate, structurally similar to this compound, was used in the synthesis of xemilofiban hydrochloride, an anti-platelet agent. A biocatalytic approach using Penicillin acylase was employed for resolving its enantiomers (Topgi et al., 1999).

Synthesis of Ethyl 2-(N-Methoxy) Imino-2-Phenylacetate

The compound was synthesized through catalytic reactions involving ethyl phenyl glyoxylate and methoxyamine hydrochloride, under optimal conditions. The product's structure was confirmed through various spectroscopic methods (Li Zhong-mei, 2012).

Applications in Chemical Synthesis

Ethyl Amidinoacetates in the Synthesis of Pyrazines

Ethyl ethoxycarbonylacetimidate hydrochloride, related to this compound, was used in synthesizing various pyrazine compounds. These compounds have potential applications in pharmaceutical and agrochemical industries (Keir, Maclennan, & Wood, 1978).

Effect of Fluorine Substitution in Ethyl Phenylacetate

The study of fluorine-substituted ethyl 2-fluoro-2-phenylacetate revealed its stereoselective hydrolysis by cancer cell lines. This indicates its potential in developing ester-type anticancer prodrugs (Yamazaki et al., 1996).

Hydroxy Lamine Derivatives

Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a compound synthesized from ethyl hydroxyiminoacetate, led to the development of new heterocyclic compounds with potential pharmaceutical applications (Markova et al., 1970).

Pharmaceutical and Biotechnological Applications

Synthesis of Peptide Nucleic Acid Intermediates

Ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, synthesized from compounds related to this compound, are key intermediates in peptide nucleic acid synthesis, showing its utility in molecular biology and genetic engineering (Viirre & Hudson, 2003).

Bioproduction of Aroma Chemicals

Utilizing enzymes and renewable feedstocks, ethyl phenylacetate and related compounds were bioproduced, demonstrating the potential of this compound derivatives in sustainable production of aroma chemicals (Sundara Sekar, Li, & Li, 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.